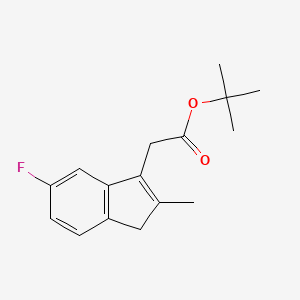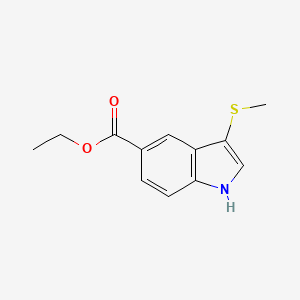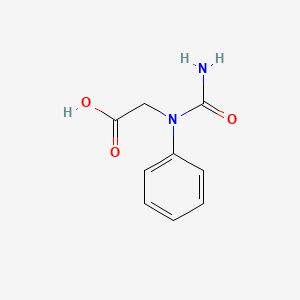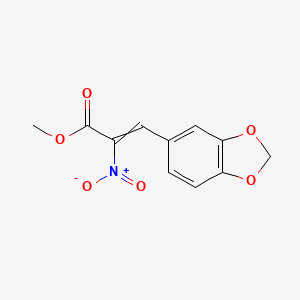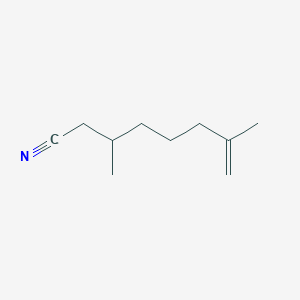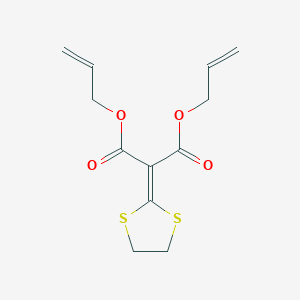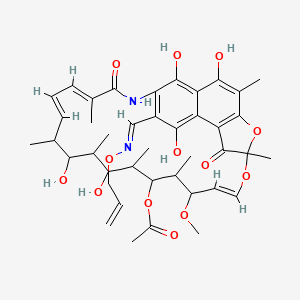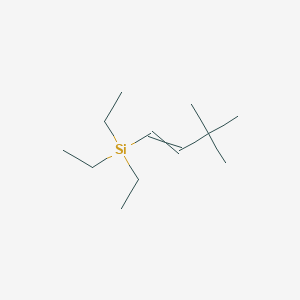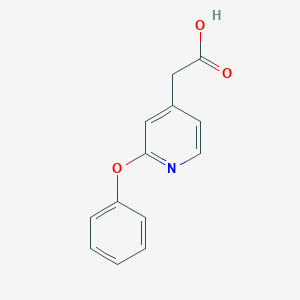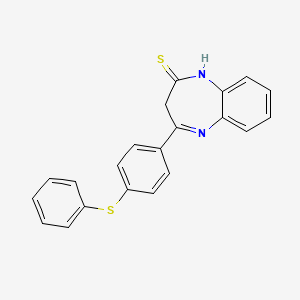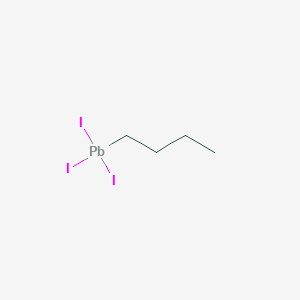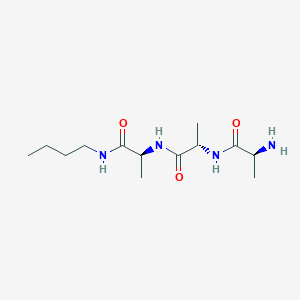![molecular formula C8H12O2 B14652542 7,8-Dioxabicyclo[4.2.2]dec-9-ene CAS No. 52148-56-8](/img/structure/B14652542.png)
7,8-Dioxabicyclo[4.2.2]dec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dioxabicyclo[4.2.2]dec-9-ene: is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol It features a bicyclic structure with two oxygen atoms forming an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dioxabicyclo[4.2.2]dec-9-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the epoxidation of a diene precursor using peracids or other oxidizing agents. The reaction conditions often include:
Temperature: Moderate temperatures (0-25°C) to control the reaction rate.
Solvent: Non-polar solvents like dichloromethane or chloroform.
Catalysts: Acidic or basic catalysts to facilitate the epoxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7,8-Dioxabicyclo[4.2.2]dec-9-ene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Scientific Research Applications
7,8-Dioxabicyclo[4.2.2]dec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-Dioxabicyclo[4.2.2]dec-9-ene involves its interaction with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This interaction can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
7,8-Dioxabicyclo[4.2.2]decane: Lacks the double bond present in 7,8-Dioxabicyclo[4.2.2]dec-9-ene.
7,8-Dioxabicyclo[3.2.2]nonane: Has a different ring structure with fewer carbon atoms.
Uniqueness
7,8-Dioxabicyclo[422]dec-9-ene is unique due to its specific bicyclic structure and the presence of an epoxide ring
Properties
CAS No. |
52148-56-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7,8-dioxabicyclo[4.2.2]dec-9-ene |
InChI |
InChI=1S/C8H12O2/c1-2-4-8-6-5-7(3-1)9-10-8/h5-8H,1-4H2 |
InChI Key |
MNEHGPASSFGNGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=CC(C1)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


